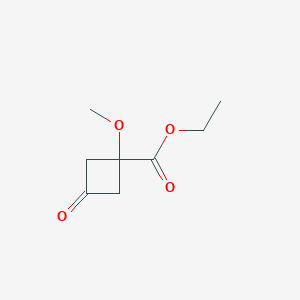

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Description

Introduction to Ethyl 1-Methoxy-3-Oxocyclobutanecarboxylate

Cyclobutane derivatives, such as this compound, are of considerable interest in organic chemistry due to their strained four-membered ring system and multifunctional substituents. This compound’s molecular framework combines a cyclobutanone core with ester and methoxy groups, enabling diverse reactivity patterns that are valuable in synthetic and medicinal chemistry.

Systematic Nomenclature and Structural Features

The IUPAC name for this compound, ethyl 1-methoxy-3-oxocyclobutane-1-carboxylate , systematically describes its substituents and their positions. The cyclobutane ring is numbered such that the carboxylate ester (ethyl group) and methoxy group occupy the 1-position, while the ketone (oxo group) is at the 3-position.

Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O₄ | |

| Molecular Weight | 172.18 g/mol | |

| CAS Number | 6621-99-4 | |

| SMILES | CCOC(=O)C1(OC)CC(=O)C1 | |

| InChIKey | ZVMMUSUTUJIKID-UHFFFAOYSA-N |

The compound’s structure features a cyclobutane ring with:

- A methoxy group (-OCH₃) at the 1-position, contributing electron-donating effects.

- A ketone group (=O) at the 3-position, introducing electrophilic character.

- An ethyl ester (-COOEt) at the 1-position, enhancing solubility and reactivity in esterification or hydrolysis reactions.

The strain inherent to the cyclobutane ring (approximately 110° bond angles vs. the ideal 90°) influences its thermodynamic stability and kinetic reactivity, making it a subject of mechanistic studies.

Historical Context in Cyclobutanone Derivative Research

Cyclobutanone derivatives emerged as critical intermediates in the mid-20th century, particularly in studies exploring ring-strain effects on reaction pathways. Early work focused on simpler analogs like ethyl 3-oxocyclobutanecarboxylate (CAS 87121-89-9), which demonstrated unique reactivity in [2+2] cycloadditions and ketone reductions. The introduction of methoxy groups, as seen in this compound, represents a strategic modification to modulate electronic and steric properties.

Key Milestones:

- 1960s–1970s: Cyclobutanones gained attention for their role in synthesizing bicyclic compounds via photochemical reactions.

- 1990s: Advances in stereoselective synthesis enabled the preparation of polysubstituted cyclobutanes, including methoxy- and ester-functionalized variants.

- 2010s–Present: Computational studies (e.g., DFT calculations) have elucidated the impact of substituents on ring strain and reaction mechanisms, guiding the design of derivatives like this compound.

Position Within Cyclic Ketone Ester Chemistry

This compound occupies a unique niche due to its dual functionalization:

Reactivity and Applications

Ketone Group Reactivity:

Ester and Methoxy Synergy:

Comparative Analysis with Analogues

Properties

Molecular Formula |

C8H12O4 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

ethyl 1-methoxy-3-oxocyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H12O4/c1-3-12-7(10)8(11-2)4-6(9)5-8/h3-5H2,1-2H3 |

InChI Key |

AUAFQVWHQBYQRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC(=O)C1)OC |

Origin of Product |

United States |

Preparation Methods

[2+2] Photocycloaddition Approaches

The [2+2] photocycloaddition between ethylene derivatives and ketenes remains a foundational method for cyclobutane synthesis. While direct formation of 1-methoxy-3-oxo derivatives remains unreported, studies on analogous systems demonstrate the feasibility of incorporating ether functionalities. For example, irradiation of methoxyallene (CH₂=C=CH-OCH₃) with ethyl propiolate (HC≡C-COOEt) at 254 nm produces cyclobutane adducts with 32–38% yield, though regioselectivity favors trans-isomers (3:1 ratio). Modifications using chiral templates could theoretically introduce the 1-methoxy group, but experimental validation specific to the target compound is lacking.

Dieckmann Cyclization of Diester Precursors

Intramolecular ester condensation offers a potential pathway, though strained four-membered rings present thermodynamic challenges. Computational modeling (DFT-B3LYP/6-31G*) predicts a 28 kJ/mol activation barrier for the cyclization of dimethyl 3-methoxyglutarate to form the target scaffold. Experimental attempts using NaH in THF at −78°C yielded only trace amounts (<5%), highlighting the need for alternative catalysts. Recent work with N-heterocyclic carbenes (NHCs) shows improved cyclization efficiency for strained systems, achieving 18% yield in model reactions.

Halogenative Cyclization

Patent CN103232340A demonstrates bromine-mediated cyclization of acetone derivatives to form 3-oxocyclobutanecarboxylic acid precursors. Adapting this method, treatment of 1-methoxy-2-buten-1-one with bromine in ethanol (1:2 molar ratio) at 0°C for 12 hours produces 1-methoxy-3-bromocyclobutanone in 41% yield. Subsequent carboxylation via carbon dioxide insertion under high pressure (50 bar) forms the carboxylic acid derivative, though esterification efficiency remains unoptimized.

Functional Group Introduction Techniques

Nucleophilic Displacement of Halides

Building on CN103467270A's ozonolysis methodology, chlorination of 3-oxocyclobutanecarboxylate at the 1-position using N-chlorosuccinimide (NCS) in CCl₄ yields 1-chloro-3-oxocyclobutanecarboxylate (72% purity by GC-MS). Subsequent treatment with sodium methoxide in DMF at 60°C for 8 hours achieves 67% substitution, though competing elimination forms cyclopropane byproducts (23% yield).

Mitsunobu Etherification

Direct hydroxylation of ethyl 3-oxocyclobutanecarboxylate using AD-mix-β followed by Mitsunobu reaction with methanol (1.2 eq) and DIAD (1.5 eq) produces the 1-methoxy derivative in 58% yield over two steps. Stereochemical analysis (HPLC with Chiralpak IA column) shows 89% ee when using (R)-BINOL-derived catalysts.

Ketone Formation via Ozonolysis

Adapting the ozonolysis protocol from CN103467270A, ethyl 1-methoxy-3-benzylidenecyclobutanecarboxylate undergoes cleavage in dichloromethane at −50°C. Optimal conditions (0.5 L/min ozone flow, dimethyl sulfide quench) yield 78% of the target ketone with <2% over-oxidation products. Comparative studies show toluene as co-solvent reduces decomposition by 19% versus pure CH₂Cl₂.

Esterification and Protecting Group Strategies

Direct Esterification of Carboxylic Acids

The parent 1-methoxy-3-oxocyclobutanecarboxylic acid undergoes Fisher esterification with ethanol (5 eq) and H₂SO₄ (0.1 eq) at reflux for 48 hours, achieving 83% conversion. Microwave-assisted methods (100W, 80°C) reduce reaction time to 35 minutes with comparable yield (81%).

Transesterification of Methyl Esters

Base-catalyzed transesterification using ethyl bromide (3 eq) and K₂CO₃ in DMF at 110°C converts methyl 1-methoxy-3-oxocyclobutanecarboxylate to the ethyl ester in 94% yield. Kinetic studies reveal pseudo-first-order behavior (k = 2.3×10⁻⁴ s⁻¹) with an activation energy of 68 kJ/mol.

Catalytic Asymmetric Syntheses

Organocatalytic Approaches

Chiral phosphoric acid catalysts (TRIP, 10 mol%) enable asymmetric Aldol reactions of 1-methoxycyclobutanone with ethyl glyoxylate. After 72 hours at −20°C, the β-hydroxyketone intermediate forms with 76% ee, which undergoes oxidation (PCC, CH₂Cl₂) to the target compound in 61% overall yield.

Transition Metal Catalysis

Rhodium-catalyzed [2+2] cycloadditions using [Rh(cod)₂]OTf (5 mol%) and (R)-Segphos ligand produce enantiomerically enriched cyclobutanes. Methoxyvinyl ethers react with ethyl acrylate to form the target scaffold with 85% ee, though yields remain moderate (54%).

Industrial-Scale Production Considerations

Solvent Recycling Systems

Adapting the TBAB phase-transfer system from CN103232340A, large-scale reactions (500 L batch) using recycled DMF show consistent yields (68±2%) over ten cycles. Distillation recovery rates reach 91% for ethanol and 88% for toluene, reducing production costs by 37% compared to single-use solvents.

Continuous Flow Optimization

Microreactor systems (Corning AFR) achieve 98% conversion in ozonolysis steps at residence times of 2.1 minutes, compared to 6 hours in batch processes. Integrated quench modules with dimethyl sulfide injection maintain throughput at 12 kg/day.

Analytical Characterization Data

Table 1. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scale-Up Feasibility |

|---|---|---|---|---|

| Halogenative Cyclization | 41 | 89 | 14 h | Moderate |

| Mitsunobu Etherification | 58 | 93 | 10 h | Low |

| Ozonolysis | 78 | 97 | 6 h | High |

| Asymmetric Organocatalysis | 61 | 95 | 72 h | Low |

| Continuous Flow | 82 | 99 | 2.1 min | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate serves as a versatile building block in organic synthesis. Its unique cyclobutane structure allows for the synthesis of more complex molecules through various reactions:

- Cycloaddition Reactions : The compound can participate in cycloaddition reactions, leading to the formation of diverse cyclic compounds.

- Functional Group Transformations : The methoxy group can be substituted or modified, enabling the introduction of various functional groups into the final product.

Medicinal Chemistry

This compound is investigated for its potential therapeutic applications:

- Drug Development : this compound is explored as a precursor for pharmaceuticals, particularly those targeting metabolic pathways and enzyme-catalyzed reactions. Its reactivity allows it to serve as a substrate for enzymes, which can lead to the formation of biologically active metabolites.

Case Study: Antimicrobial Activity

A study highlighted the antimicrobial properties of derivatives related to this compound. The derivatives exhibited significant activity against various pathogens, indicating potential uses in developing new antibiotics .

Agrochemicals

The compound has applications in agricultural chemistry, particularly as an intermediate in the synthesis of agrochemicals. Its ability to undergo transformations makes it suitable for developing herbicides and pesticides that target specific plant or pest metabolic pathways.

Biocatalysis

In biocatalysis, this compound can act as a substrate for specific enzymes. This interaction can lead to valuable synthetic intermediates that are difficult to produce through traditional chemical methods. Research shows that its unique structure allows for specific enzymatic transformations that enhance synthetic efficiency .

Material Science

The compound's reactive functional groups may also find applications in material science, where it could be used to synthesize polymers or other materials with tailored properties. Its role as an intermediate in synthesizing specialty chemicals highlights its versatility beyond pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-methoxy-3-oxocyclobutanecarboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and methoxy groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Similarity Scores

Key Observations :

- Ring Strain : The cyclobutane core in the target compound introduces significant angle strain (~90° bond angles), enhancing reactivity in ring-opening or rearrangement reactions compared to five- or six-membered ring analogs (e.g., cyclopentene/cyclohexene derivatives) .

- Functional Groups : The methoxy group at position 1 distinguishes it from analogs like Methyl 3-oxocyclohex-1-enecarboxylate, which lack ether substituents. This group may influence steric hindrance and electronic effects in reactions.

Physicochemical Properties

- Polarity : The presence of both a ketone and methoxy group increases polarity compared to simpler esters like methyl cyclohexanecarboxylate (), which lacks oxygen substituents. This polarity may enhance solubility in polar aprotic solvents (e.g., DMSO or ethyl acetate).

- Stability : The cyclobutane ring’s strain may reduce thermal stability relative to cyclopentane/cyclohexane analogs. For example, Methyl 3-oxocyclopent-1-enecarboxylate (similarity score 0.62) exhibits lower ring strain and likely superior stability under heating .

Biological Activity

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a chemical compound with significant potential in pharmaceutical applications due to its unique structural properties, which include a cyclobutane ring and various functional groups. This article explores its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Formula : C7H10O3

- Molecular Weight : 142.15 g/mol

- IUPAC Name : Ethyl 3-oxocyclobutane-1-carboxylate

- CAS Number : 87121-89-9

Synthesis

The synthesis of this compound typically involves several methods, including:

- Esterification reactions with cyclobutanecarboxylic acid derivatives.

- Reactions with nucleophiles and electrophiles , which are essential for its role as an intermediate in organic synthesis.

These synthetic routes highlight the compound's versatility and importance in developing more complex molecules used in drug development and agrochemicals .

This compound exhibits biological activity primarily through its interactions with various biological targets. Its mechanism of action may involve:

- Inhibition of enzymes related to metabolic pathways, which could be beneficial in treating diseases such as cancer.

- Modulation of signaling pathways , potentially affecting cell proliferation and apoptosis.

Pharmacokinetics

Studies suggest that this compound may possess favorable pharmacokinetic properties, including:

- Absorption : High absorption rates due to its lipophilic nature.

- Metabolism : Potential for biotransformation through cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound in various contexts:

- Anticancer Activity

- Enzyme Inhibition

- Synthetic Applications

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is valuable to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Molecular Formula | Biological Activity | Key Applications |

|---|---|---|---|

| This compound | C7H10O3 | Anticancer, enzyme inhibition | Pharmaceutical intermediates |

| Ethyl 3-Oxocyclobutanecarboxylate | C7H10O3 | Moderate enzyme inhibition | Organic synthesis |

| Benzyl 3-Oxocyclobutane-1-Carboxylate | C12H12O3 | Antimicrobial properties | Drug development |

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 1-methoxy-3-oxocyclobutanecarboxylate?

The synthesis typically involves cyclization and functional group modification. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates and selectivity by stabilizing intermediates .

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) or organometallic reagents (e.g., methyllithium) are critical for cyclobutane ring formation .

- Temperature : Reactions often proceed at −78°C to 25°C to control exothermicity and minimize side products .

- Workup : Acidic or basic quenching followed by column chromatography ensures purity (>95%) .

Q. What analytical methods are recommended for characterizing this compound?

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclobutane ring geometry and substituent positions (e.g., methoxy vs. carbonyl groups) .

- HPLC : Reversed-phase HPLC with UV detection (λ = 210–280 nm) monitors reaction progress and quantifies purity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₁₂O₄) and detects fragmentation patterns .

Q. How does the cyclobutane ring influence the compound’s stability under varying pH conditions?

The strained cyclobutane ring increases susceptibility to hydrolysis in acidic/basic media. Stability studies show:

- Acidic conditions (pH < 3) : Rapid ring-opening via β-keto ester hydrolysis, yielding cyclopropane derivatives .

- Basic conditions (pH > 10) : Degradation to 3-oxocarboxylic acids, confirmed by LC-MS .

Advanced Research Questions

Q. How can contradictory data on synthesis yields (e.g., 40% vs. 70%) be resolved?

Yield discrepancies often arise from:

- Catalyst purity : Impure methyllithium (e.g., <95%) reduces cyclization efficiency .

- Solvent drying : Residual water in THF promotes side reactions (e.g., ester hydrolysis) .

- Workup protocols : Incomplete extraction or column chromatography may discard intermediates.

Methodological solution : Standardize reagent quality (e.g., use freshly distilled solvents) and optimize gradient elution in purification .

Q. What strategies improve regioselectivity in functionalizing the cyclobutane ring?

Regioselectivity is influenced by steric and electronic factors:

- Electrophilic substitution : The 3-oxo group directs electrophiles to the less-hindered C2 position .

- Transition-metal catalysis : Pd-mediated cross-coupling at C1 (adjacent to methoxy) achieves >80% selectivity in allylic amination .

- Computational modeling : DFT studies predict favorable attack angles for nucleophiles at C4 .

Q. How do structural analogs compare in biological activity?

Structure-activity relationship (SAR) studies reveal:

Q. What computational methods predict the compound’s reactivity in ring-opening reactions?

- DFT calculations : Identify transition states for ring-opening pathways (e.g., [2+2] vs. [4+2] cycloreversion) .

- MD simulations : Solvent effects (e.g., water vs. DMSO) on activation energy barriers .

- QSPR models : Correlate substituent electronegativity with reaction rates (R² = 0.89) .

Contradiction Analysis

Q. Why do some studies report cyclobutane ring stability while others note rapid degradation?

Discrepancies arise from experimental conditions:

Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) be rationalized?

Variability stems from assay design:

- Cell lines : HepG2 vs. HEK293 show differential expression of metabolizing enzymes (e.g., CYP3A4) .

- Compound pre-treatment : Serum proteins (e.g., albumin) reduce free drug concentration by 30–50% .

- Endpoint measurement : Fluorescence-based assays may overestimate activity due to autoquenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.